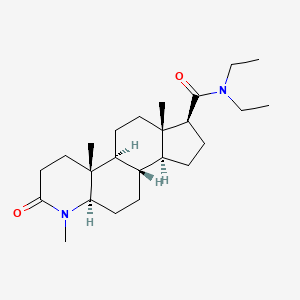

17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one

Overview

Description

17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones known to favor the development of masculine characteristics .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 388.59 and a density of 1.051g/cm3 . It has a boiling point of 528.3ºC at 760 mmHg . The flash point is 209.8ºC .Scientific Research Applications

5α-Reductase Inhibition and Endocrinological Effects

17β-N,N-Diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one, also known as 4-MA, is recognized as a potent inhibitor of 5α-reductase, an enzyme critical in steroid metabolism. Research shows that 4-MA is effective in both in vitro and in vivo settings, significantly impacting testosterone conversion and altering steroid hormone balance. Notably, it has been observed to cause feminization of male fetuses in rats and inhibit the growth of male sex accessory glands like the ventral prostate and seminal vesicles. Interestingly, this compound exhibits little to no antifertility activity and does not significantly affect estrogenic, progestational, androgenic, or gonadotropin-inhibiting potency in rats (Brooks et al., 1982).

Steroidogenic Pathways

4-MA has been studied for its impact on various steroidogenic pathways. For instance, it can inhibit 3β-HSD activity, a key enzyme in steroid hormone synthesis. This inhibition occurs in a dose-dependent manner, impacting FSH-stimulated progesterone synthesis in porcine granulosa cells. Additionally, 4-MA affects the steroidogenic pathway in guinea pig adrenal glands, leading to altered production of various steroids including cortisol and dehydroepiandrosterone (Chan et al., 1987; Perron & Bélanger, 1994).

Antimicrobial Properties

Beyond its endocrinological implications, 4-MA and related compounds have shown potential in antimicrobial applications. For instance, certain azaandrostane derivatives exhibit antimicrobial activity against Saccharomyces cerevisiae, indicating potential for further exploration in this area (Doorenbos & Kim, 1974).

GABA(A) Receptor Modulation

4-MA and related compounds have also been explored for their potential to modulate GABA(A) receptors. The synthesis of various N-acylated D-azasteroids derived from 4-MA has been investigated to understand their structure-activity relationships in influencing GABA(A) receptor function (Jiang et al., 2001).

Potential in Prostate Cancer Therapy

One of the significant applications of 4-MA is in prostate cancer therapy. Its ability to inhibit 5α-reductase makes it a candidate for reducing tumor growth in androgen-sensitive prostate cancers. Studies have investigated the effects of 4-MA on rat prostatic tumors and its potential mechanisms, revealing that while it inhibits tumor growth, it does not fully suppress dihydrotestosterone levels in tissues, suggesting a complex mechanism of action beyond just 5α-reductase inhibition (Geldof et al., 2005).

Mechanism of Action

properties

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N,N-diethyl-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O2/c1-6-26(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)25(20)5)18(16)12-14-23(17,19)3/h16-20H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWBLLYJQXKPIP-ZOGIJGBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one | |

CAS RN |

73671-86-0 | |

| Record name | 17β-N,N-Diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73671-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073671860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R,6S,9aS)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1237818.png)

![2,6-difluoro-N-[2-[3-[(2-fluorophenyl)methylthio]-1-indolyl]ethyl]benzamide](/img/structure/B1237820.png)